molecular formula C12H18Cl2N2O B1460373 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride CAS No. 2060024-94-2

5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Cat. No. B1460373
CAS RN: 2060024-94-2
M. Wt: 277.19 g/mol
InChI Key: WOMWRSIVCANYDW-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O . It has a molecular weight of 277.19 .


Molecular Structure Analysis

The molecular structure of 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride consists of a pyridine ring substituted with a cyclopropyl group and a pyrrolidin-3-yloxy group . The exact three-dimensional structure would require further analysis, such as X-ray crystallography or computational modeling, to determine.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride are not fully detailed in the sources I found. It is known to be a powder . More specific properties such as melting point, boiling point, and solubility would require experimental determination.

Scientific Research Applications

Drug Discovery and Development

This compound, with its pyrrolidine ring, is a valuable scaffold in medicinal chemistry. The pyrrolidine moiety is known for its ability to enhance the pharmacophore space due to its sp3 hybridization, contribute to stereochemistry, and provide increased three-dimensional coverage . It’s often used to obtain compounds for treating human diseases, where the stereochemistry can significantly affect the biological activity and drug efficacy.

Biological Activity Profiling

The pyrrolidine derivative is used to synthesize bioactive molecules with target selectivity. Its structure allows for the exploration of steric factors that influence biological activity, aiding in the structure-activity relationship (SAR) studies. This is crucial for understanding how different stereoisomers and spatial orientations of substituents can lead to varied biological profiles of drug candidates .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile intermediate. It can be used to construct complex molecules, especially in the synthesis of biologically active compounds where the pyrrolidine ring is a common feature. The compound’s reactivity and stability under various conditions make it a useful building block in complex chemical syntheses .

Material Science

The pyrrolidine ring’s presence in this compound could potentially influence the development of new materials. Its robust structure can be incorporated into polymers or small molecules that are designed for specific material science applications, such as organic semiconductors or novel catalysts .

Analytical Chemistry

Due to its defined structure and properties, 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride can be used as a standard or reference compound in analytical methods. It can help in the calibration of instruments or in the development of new analytical techniques for detecting similar structures .

Chromatography

This compound can be utilized in chromatographic studies to understand the behavior of similar compounds during separation processes. Its unique structure allows it to serve as a model compound for studying interactions with various stationary phases and developing new chromatographic methods .

Pharmacokinetics and ADME/Tox Studies

The compound’s role in drug discovery extends to pharmacokinetic and ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. Its structural features can be used to predict the behavior of new drug candidates in the body, which is essential for assessing their safety and efficacy .

Enantioselective Synthesis

Given the stereogenic nature of the pyrrolidine ring, this compound is valuable in enantioselective synthesis. It can be used to study the effects of chirality on biological activity and develop methods for synthesizing enantiomerically pure substances .

Safety and Hazards

According to the safety information available, 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

5-cyclopropyl-2-pyrrolidin-3-yloxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.2ClH/c1-2-9(1)10-3-4-12(14-7-10)15-11-5-6-13-8-11;;/h3-4,7,9,11,13H,1-2,5-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMWRSIVCANYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2)OC3CCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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